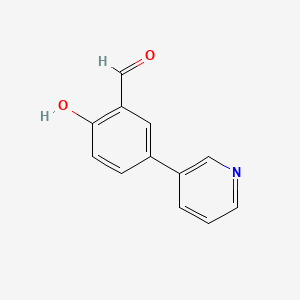

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

Vue d'ensemble

Description

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H9NO2 . It is also known as GBT440 and is used for the treatment of sickle cell disease . It binds to hemoglobin and increases its oxygen affinity, which can be useful for the treatment of diseases such as sickle cell disease .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7 (6)9/h1-5,9H . The molecular weight of the compound is 122.1213 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 122.1213 and a CAS Registry Number of 90-02-8 . The compound is stored at -20°C .Applications De Recherche Scientifique

Chemosensors for pH Discrimination

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde and its derivatives, such as 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B), have been explored as fluorescent chemosensors for pH. These compounds exhibit significant fluorescence intensity changes in response to pH alterations, enabling the discrimination between normal cells and cancer cells due to the different pH environments they inhabit. The increase in fluorescence is primarily due to the deprotonation of the phenolic OH group, with these probes showing promise in naked-eye identification of various pH environments, supporting their application in biomedical research and potentially in diagnostic procedures (Dhawa et al., 2020).

Catalytic Applications

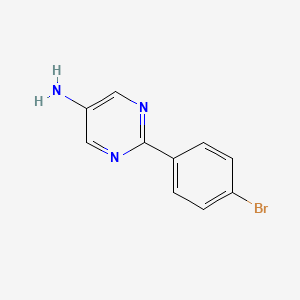

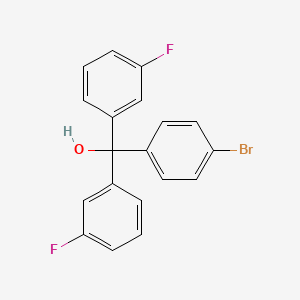

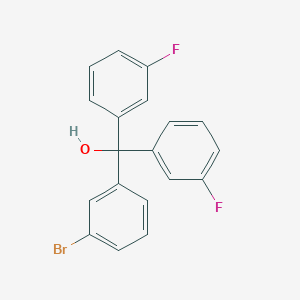

The compound has been studied in the context of catalysis, particularly in the Suzuki cross-coupling reactions. 3-tert-Butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde, a closely related derivative, was synthesized via Suzuki cross-coupling of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with pyridin-4-ylboronic acid. This research highlights the efficiency of palladium complex catalysts in facilitating the coupling of arylboronic acids with aryl bromides, underscoring the compound's utility in organic synthesis and pharmaceutical research (Wang et al., 2014).

Synthesis of Medicinally Privileged Scaffolds

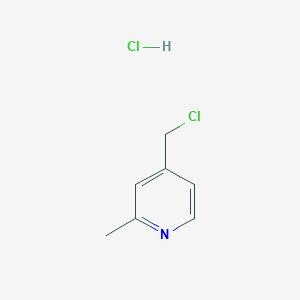

In pharmaceutical research, the synthesis of complex organic molecules often requires intermediates such as this compound. For instance, the on-solvent multicomponent synthesis of pyrano[3,2-c]pyridine scaffolds involves the transformation of benzaldehydes and malononitrile in the presence of sodium acetate, demonstrating the compound's role in creating structures with potential biomedical applications. This highlights its importance in the development of new pharmaceuticals and medicinal chemistry (Elinson et al., 2018).

Photophysical and Electrochemical Properties

Research into the photophysical and electrochemical properties of D-π-A molecules, where derivatives of this compound serve as components, showcases the compound's relevance in the study of intramolecular charge transfer (ICT) effects. These studies contribute to the understanding of how structural modifications impact optical properties, which is crucial in the development of materials for optoelectronic applications (Altinolcek et al., 2021).

Coordination Chemistry and Oxidation Activity

The synthesis and characterization of copper(II) complexes involving this compound derivatives demonstrate the compound's utility in coordination chemistry and its potential in catalyzing aerobic alcohol oxidation. Such research not only advances the understanding of copper coordination chemistry but also explores practical applications in oxidative transformations, highlighting the compound's versatility in both fundamental and applied chemical research (Jehdaramarn et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. It plays a crucial role in maintaining proper health and functionality of all body tissues and organs .

Mode of Action

This compound interacts with its target, hemoglobin, by binding to it and increasing its oxygen affinity . This means that hemoglobin can carry more oxygen than it normally would, which can be beneficial in conditions where oxygen supply is limited .

Biochemical Pathways

oxygen transport pathway . By increasing the oxygen affinity of hemoglobin, it enhances the ability of red blood cells to transport oxygen from the lungs to the rest of the body .

Pharmacokinetics

It is noted that the compound hashigh gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body .

Result of Action

The binding of this compound to hemoglobin and the subsequent increase in oxygen affinity can have several molecular and cellular effects. Most notably, it can be useful for the treatment of diseases such as sickle cell disease , a condition in which red blood cells become misshapen and break down . It may also be beneficial in treating pulmonary diseases such as idiopathic pulmonary fibrosis , as well as conditions related to hypoxia and hypoxemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage condition of -20°C . Furthermore, its action and efficacy may be influenced by the physiological environment, such as the pH and oxygen levels in the body.

Analyse Biochimique

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate, but it is an inhibitor of CYP1A2

Cellular Effects

It has been suggested that this compound may have potential therapeutic applications in the treatment of sickle cell disease

Molecular Mechanism

It is known to bind to hemoglobin and increase its oxygen affinity, which can be beneficial in the treatment of diseases such as sickle cell disease

Propriétés

IUPAC Name |

2-hydroxy-5-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOMYFGYEIPWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

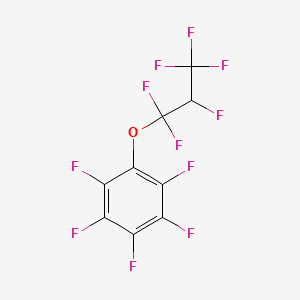

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)